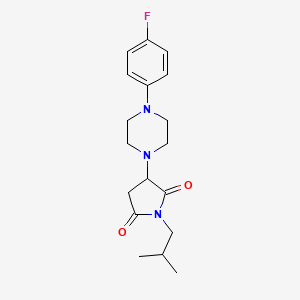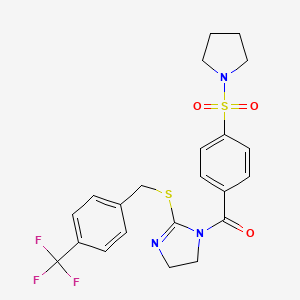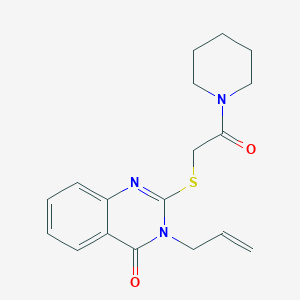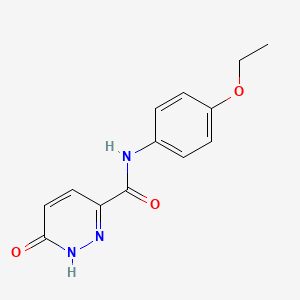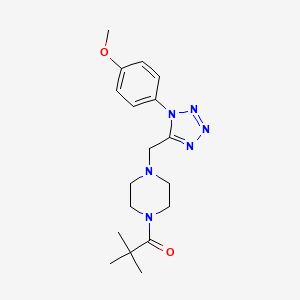
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic molecule known for its diverse applications in various scientific fields. Characterized by its unique structure, this compound plays a critical role in research and development due to its versatile chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the tetrazole ring: : Starting with 4-methoxyphenylhydrazine, the tetrazole ring is synthesized through a cyclization reaction with sodium azide in the presence of a catalyst.
Attachment of the piperazine ring: : The tetrazole intermediate reacts with piperazine under controlled temperature and solvent conditions to form the desired piperazine derivative.
Introduction of the propan-1-one moiety: : The final step involves the alkylation of the piperazine derivative using a haloalkane reagent, typically in an organic solvent like acetonitrile, to achieve the desired 2,2-dimethylpropan-1-one structure.
Industrial Production Methods: Industrial-scale production of this compound employs optimized versions of these synthetic routes, utilizing more efficient catalysts, scalable solvents, and reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions including:
Oxidation: : This reaction can modify the functional groups, typically under controlled environments using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involving reagents such as lithium aluminum hydride can target specific sites on the molecule to alter its functionality.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, utilizing reagents like halides or alkylating agents.
Reagents and Conditions: Typical reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Alkyl halides, aryl halides.
Major Products: Depending on the reaction type, major products vary but often include modified derivatives with altered pharmacological or chemical properties, enhancing the compound's applicability in various fields.
Scientific Research Applications
In Chemistry: Used as a building block for the synthesis of more complex molecules, providing insight into reaction mechanisms and pathways.
In Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways and processes.
In Medicine: Explored for its potential as a therapeutic agent, particularly in treating conditions like inflammation or microbial infections due to its unique bioactivity.
In Industry: Utilized in the development of new materials, including polymers and coatings, due to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : The compound may inhibit or activate certain pathways, leading to changes in cellular processes. For instance, it might interfere with signal transduction pathways or metabolic routes critical for disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: : Shares a similar structure but lacks the methoxy group, influencing its chemical and biological activity.
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: : The presence of a chlorine atom instead of a methoxy group results in different reactivity and applications.
Uniqueness: The presence of the methoxyphenyl group in 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one imparts distinct electronic and steric properties, making it a unique candidate for specialized applications in both medicinal chemistry and material science.
This detailed analysis offers a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique attributes compared to similar compounds.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)17(25)23-11-9-22(10-12-23)13-16-19-20-21-24(16)14-5-7-15(26-4)8-6-14/h5-8H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZRXYCYADCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)
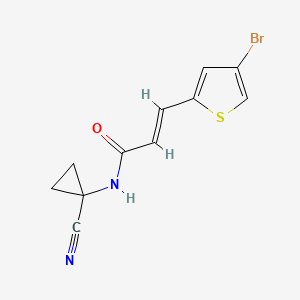
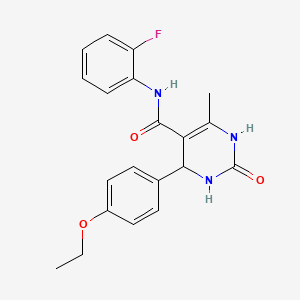
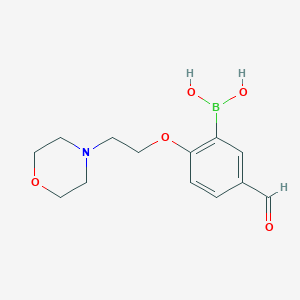

![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)
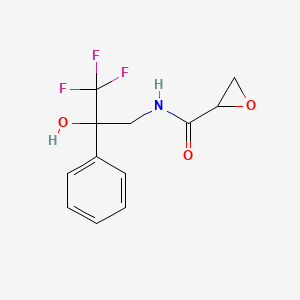
![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)
